Nmi 8739

描述

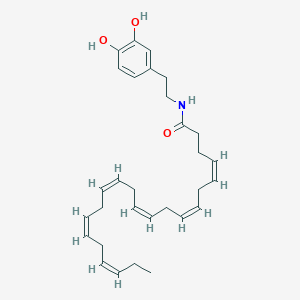

NMI 8739,也称为二十二碳六烯酸多巴胺,是一种作为多巴胺 D2 自身受体激动剂的化合物。它是神经递质多巴胺和多不饱和脂肪酸二十二碳六烯酸的胺缀合物。 该化合物已显示出在减少一氧化氮生成和抑制巨噬细胞中某些细胞因子的释放方面具有潜力 .

准备方法

合成路线和反应条件: NMI 8739 是通过多巴胺与二十二碳六烯酸的缀合合成的。反应通常涉及多巴胺的胺基与二十二碳六烯酸的羧基之间的酰胺键形成。 反应条件通常包括使用偶联剂,例如 N,N'-二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP),以促进酰胺键的形成 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但一般方法将涉及使用与实验室合成相同的原理进行大规模合成。 这将包括使用高效偶联剂和优化的反应条件,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型: NMI 8739 会经历各种化学反应,包括:

氧化: 该化合物在某些条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: this compound 可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代反应。

主要产品: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致醌的形成,而还原可以产生醇或胺 .

科学研究应用

Chemical Properties and Structure

NMI 8739 is characterized as an amine conjugate of the DHA carrier and dopamine. Its molecular formula is , and it is known for its ability to selectively activate dopamine D2 receptors, which are crucial in numerous neurological processes.

Pharmacological Research

This compound has been extensively studied for its pharmacological effects:

- Dopamine Receptor Agonism : As a D2 receptor agonist, it plays a significant role in understanding dopamine's function in the brain, particularly in conditions like schizophrenia and Parkinson's disease .

- Drug Development : Its unique properties make it a candidate for developing new treatments targeting dopamine-related disorders .

Neuroscience

Research involving this compound has contributed to insights into neurotransmitter dynamics:

- Neurotransmitter Release : Studies have shown that this compound can influence the release of dopamine in neuronal cultures, providing a model for exploring synaptic transmission .

- Behavioral Studies : Animal models treated with this compound have been used to assess behavioral changes related to dopaminergic activity, aiding in the understanding of mood disorders .

Cancer Research

Emerging studies suggest potential anticancer properties:

- Cell Proliferation Inhibition : Preliminary findings indicate that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Data Table: Summary of Research Findings

Case Study 1: Dopamine Dynamics

A study investigated the effects of this compound on dopamine release in rat striatal slices. Results showed a significant increase in dopamine levels following administration, suggesting its utility in studying dopaminergic signaling pathways.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis. This finding highlights its potential as a therapeutic agent in oncology.

作用机制

NMI 8739 通过作为多巴胺 D2 自身受体的激动剂来发挥作用。该受体参与调节大脑中多巴胺的释放。通过与 D2 自身受体结合,this compound 可以调节多巴胺水平并影响各种生理过程。 该化合物还减少一氧化氮的产生并抑制巨噬细胞中细胞因子的释放,例如白介素 6 和 CCL-20 .

类似化合物:

多巴胺: 与 this compound 参与相同信号通路的初级神经递质。

二十二碳六烯酸: this compound 的脂肪酸成分,具有自身的生物活性。

喹吡罗: 另一种对多巴胺信号具有类似作用的多巴胺受体激动剂。

独特性: this compound 独特之处在于它作为多巴胺和二十二碳六烯酸缀合物的双重性质。这种组合使其能够更有效地穿透血脑屏障并发挥多巴胺能和抗炎作用。 这种双重作用使 this compound 成为研究和潜在治疗应用的宝贵化合物 .

相似化合物的比较

Dopamine: The primary neurotransmitter involved in the same signaling pathways as NMI 8739.

Docosahexaenoic Acid: The fatty acid component of this compound, which has its own biological activities.

Quinpirole: Another dopamine receptor agonist with similar effects on dopamine signaling.

Uniqueness: this compound is unique due to its dual nature as a conjugate of dopamine and docosahexaenoic acid. This combination allows it to penetrate the blood-brain barrier more effectively and exert both dopaminergic and anti-inflammatory effects. This dual action makes this compound a valuable compound for research and potential therapeutic applications .

生物活性

NMI 8739, also known as n-docosahexaenoyl dopamine (DHA-DA), is a compound that has garnered attention in the field of neuropharmacology due to its role as an agonist of the dopamine D2 autoreceptor. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is synthesized through the conjugation of dopamine with docosahexaenoic acid (DHA), resulting in an amine conjugate that combines the properties of both molecules. Its chemical structure allows it to interact with various cellular receptors and pathways, particularly those associated with dopamine signaling.

Target Receptor

This compound primarily targets the dopamine D2 autoreceptor . Upon binding to this receptor, it activates several downstream signaling pathways that influence cellular responses.

Biochemical Pathways

The activation of the dopamine D2 autoreceptor by this compound leads to significant biochemical effects, including:

- Reduction of Nitric Oxide Production : In studies involving LPS-stimulated RAW264.7 macrophages, this compound has been shown to suppress nitric oxide production, which is crucial in inflammatory responses.

- Cytokine Modulation : The compound exhibits a concentration-dependent suppression of pro-inflammatory cytokines such as CCL-20, MCP-1, and IL-6 in macrophages following stimulation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by its ability to bind and activate the dopamine D2 autoreceptor. This interaction not only modulates receptor activity but also affects downstream signaling pathways critical for various physiological processes.

Cellular Effects

This compound demonstrates profound effects on multiple cell types, particularly in modulating immune responses. Its ability to influence cytokine release positions it as a potential agent for managing conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : Research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by modulating dopamine signaling pathways .

- Anti-inflammatory Properties : The compound's ability to suppress cytokine release suggests potential applications in treating inflammatory disorders, although further clinical studies are necessary to validate these findings .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known dopamine D2 receptor agonists:

| Compound | Mechanism of Action | Cytokine Suppression | Neuroprotective Effects | Clinical Applications |

|---|---|---|---|---|

| This compound | Agonist at D2 receptor | Yes | Potential | Inflammatory disorders, neuroprotection |

| Bromocriptine | Agonist at D2 receptor | Moderate | Yes | Parkinson's disease |

| Ropinirole | Agonist at D2 receptor | Limited | Yes | Parkinson's disease |

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)31-25-24-27-22-23-28(32)29(33)26-27/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26,32-33H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,31,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMZRVSTICUKC-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129024-87-9 | |

| Record name | Nmi 8739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129024879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the GABA–DHA-DA conjugate (OXL1220) differ from dopamine and DHA-DA in its effects on blood flow in the brain?

A1: Both dopamine and DHA-DA increase blood flow in the brain, regardless of whether the brain is experiencing ischemia or not. This increase in blood flow is accompanied by a significant increase in blood pressure (hypertension). [] In contrast, OXL1220 demonstrates a selective vasodilatory effect, specifically increasing blood flow to the brain during transient global ischemia. [] This suggests that OXL1220 may offer a more targeted approach to improving blood flow in the ischemic brain without the unwanted side effect of systemic hypertension.

Q2: What is the mechanism behind the selective vasodilatory effect of OXL1220 in the ischemic brain?

A2: The conjugation of γ-aminobutyric acid (GABA) to DHA-DA in OXL1220 appears to shift its activity from dopaminergic to GABAergic with respect to regulating vascular tone in the ischemic brain. [] While DHA-DA exhibits inhibitory properties on synaptosomal dopamine uptake, OXL1220 uniquely competes for specific binding sites of [3H]-gabazine on GABA-A receptors in rat cortical membranes. [] This suggests that the GABA moiety in OXL1220 enables interaction with GABA-A receptors, potentially contributing to its selective vasodilatory effect in the ischemic brain.

Q3: Does the chemical structure of DHA-DA influence its interaction with dopamine receptors?

A3: While DHA-DA displays potent inhibitory activity against synaptosomal dopamine uptake (IC50 = 29 μM), it demonstrates minimal binding affinity for dopamine receptors. [] This suggests that despite its structural similarity to dopamine, the DHA moiety in DHA-DA may hinder its interaction with dopamine receptors. This finding highlights the importance of structural modifications in modulating the pharmacological profile of neurotransmitter-like compounds.

- Zaitsev, S. V., Akimova, E. V., Dyachenko, I. A., Sorokina, I. V., Petrukhina, A. V., Rozentsvet, O. A., ... & Sergeeva, N. S. (2015). Differences Between Cerebrovascular and Anti-Ischemic Effects of Dopamine, Docosahexaenoyldopamine, and GABA–Docosahexaenoyldopamine Conjugate. Bulletin of Experimental Biology and Medicine, 158(5), 621-624.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。